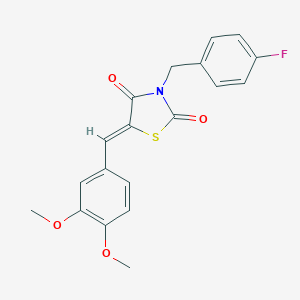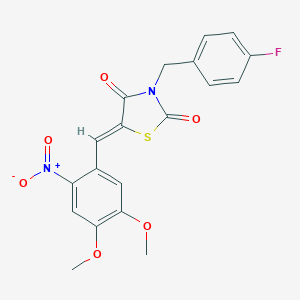![molecular formula C25H25N3O3 B302271 N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
DMBA has numerous scientific research applications, including cancer research, drug discovery, and pharmacology. DMBA is widely used in cancer research as it has been shown to induce mammary tumors in rats and mice. This compound is also used in drug discovery as it has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, DMBA is used in pharmacology research to study the mechanism of action of various drugs.
Mecanismo De Acción
DMBA works by inducing DNA damage and mutations in cells. It binds to DNA and causes structural changes, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell death or mutations. DMBA has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
DMBA has various biochemical and physiological effects on the body. It has been shown to induce tumor formation in various organs, including the mammary gland, skin, and lungs. DMBA also induces oxidative stress and inflammation, leading to DNA damage and mutations. Additionally, DMBA has been found to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBA in lab experiments is its ability to induce tumor formation in animals, making it a useful tool for cancer research. DMBA is also relatively easy to synthesize and is commercially available, making it accessible to researchers. However, DMBA has some limitations, including its potential toxicity and carcinogenicity. It is important to handle DMBA with caution and to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are numerous future directions for research involving DMBA. One potential direction is the development of new anticancer drugs based on the mechanism of action of DMBA. Another direction is the study of the immunological effects of DMBA and its potential role in immunotherapy. Additionally, there is a need for further research on the potential toxicity and carcinogenicity of DMBA to ensure its safe use in scientific research.
Conclusion
In conclusion, DMBA is a synthetic compound that has numerous scientific research applications, including cancer research, drug discovery, and pharmacology. Its mechanism of action involves inducing DNA damage and mutations, leading to cell death or mutations. DMBA has various biochemical and physiological effects on the body, including tumor formation and immunosuppression. While DMBA has some limitations, it is a useful tool for scientific research and has numerous future directions for further study.
Métodos De Síntesis
DMBA is synthesized by the reaction of 3,4-dimethylaniline and 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 4-(2-hydroxyethoxy)phenol and hydrazine hydrate to obtain DMBA. The synthesis method of DMBA is relatively simple and efficient, making it a popular choice for scientific research.
Propiedades
Fórmula molecular |
C25H25N3O3 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N3O3/c1-17-5-4-6-21(13-17)25(30)28-26-15-20-8-11-23(12-9-20)31-16-24(29)27-22-10-7-18(2)19(3)14-22/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)/b26-15- |
Clave InChI |
CJSZJQHBWWXPRL-YSMPRRRNSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302210.png)